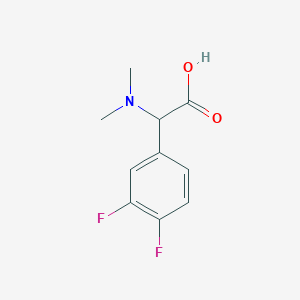![molecular formula C21H20FN5O2 B12126032 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12126032.png)
2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-fluorophényl)-6,6,13-triméthyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tétraène-4,17-dione est un composé organique complexe caractérisé par sa structure tétracyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-fluorophényl)-6,6,13-triméthyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tétraène-4,17-dione implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend :
Formation de la structure de base : L'étape initiale implique la construction du noyau tétracyclique par le biais d'une série de réactions de cyclisation. Cela peut être réalisé en utilisant une combinaison de réactions de Diels-Alder et de cyclisations intramoléculaires.
Introduction de groupes fonctionnels :
Modifications finales : Les dernières étapes peuvent inclure des réactions d'oxydation ou de réduction pour obtenir l'état d'oxydation souhaité du composé.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un transfert thermique et de masse efficace, ainsi que le développement de procédés catalytiques pour réduire le nombre d'étapes et améliorer la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-fluorophényl)-6,6,13-triméthyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tétraène-4,17-dione peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent convertir les groupes cétone en alcools.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels, tels que des halogènes ou des groupes alkyles, sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Halogènes (Cl₂, Br₂), halogénures d'alkyle (R-X)
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction pourrait produire des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour sa réactivité unique et son potentiel comme élément constitutif de molécules plus complexes. Sa structure tétracyclique en fait un sujet intéressant pour des études théoriques sur la stabilité et la réactivité moléculaires.
Biologie et médecine
En biologie et en médecine, les dérivés de ce composé peuvent présenter une activité biologique, telles que des propriétés antimicrobiennes ou anticancéreuses. La recherche se poursuit pour explorer son potentiel comme composé de tête pour le développement de médicaments.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de matériaux avancés, tels que des polymères ou des revêtements, en raison de sa stabilité et de ses propriétés électroniques uniques.
Mécanisme d'action
Le mécanisme par lequel le 2-(4-fluorophényl)-6,6,13-triméthyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tétraène-4,17-dione exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure makes it an interesting subject for theoretical studies on molecular stability and reactivity.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique electronic properties.
Mécanisme D'action
The mechanism by which 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-fluorophényl)-6,6,13-triméthyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tétraène-4,17-dione
- 6-(2-fluorophényl)-2-méthyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tétraen-16-one
- 12-(3-fluorophényl)-14-(4-fluorophényl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaène
Unicité
L'unicité du 2-(4-fluorophényl)-6,6,13-triméthyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tétraène-4,17-dione réside dans sa combinaison spécifique de groupes fonctionnels et de structure tétracyclique, qui confèrent des propriétés chimiques et physiques distinctes. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C21H20FN5O2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione |
InChI |
InChI=1S/C21H20FN5O2/c1-10-23-20-25-19(29)17-15(11-4-6-12(22)7-5-11)16-13(24-18(17)27(20)26-10)8-21(2,3)9-14(16)28/h4-7,15,24H,8-9H2,1-3H3,(H,23,25,26,29) |
Clé InChI |
OFSWFDMDKALHPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(C=C5)F)C(=O)NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12125960.png)
![3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)
![methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125966.png)
![2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12125976.png)
![4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12125983.png)
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125994.png)
![1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B12125999.png)

![Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-](/img/structure/B12126010.png)


![3-(4-methoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12126021.png)

![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126036.png)
